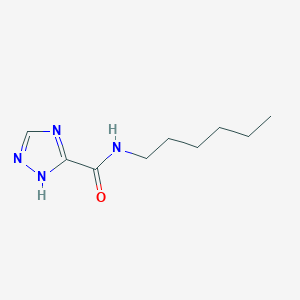
N-hexyl-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of hexylamine with 1H-1,2,4-triazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, typically at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-hexyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: Formation of N-hexyl-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-hexyl-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of N-hexyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in this interaction, often forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: Known for their use in click chemistry and as enzyme inhibitors.
1H-1,2,4-Triazole-3-carboxamide: Similar structure but with different substituents, leading to varied biological activities.
Imidazoles: Another class of heterocycles with broad applications in pharmaceuticals and materials science.
Uniqueness
N-hexyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in enzymes or other molecular targets.
Properties
CAS No. |
879774-90-0 |
|---|---|
Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-hexyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9(14)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,10,14)(H,11,12,13) |
InChI Key |
NTPKDNQDGWXUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=NC=NN1 |
solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















